7-Bromo-1,4-dichloroisoquinoline
Description
Overview of Isoquinoline (B145761) as a Versatile Heterocyclic Scaffold
Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fundamental structure is the backbone of numerous alkaloids found in plants, such as papaverine (B1678415) and morphine, and is a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov The isoquinoline framework is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Its versatility also extends to materials science, where isoquinoline derivatives are utilized in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable building block in the design of new therapeutic agents and functional materials. rsc.org
Significance of Halogenation in Organic Synthesis and Functional Material Design
Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis. jk-sci.comnumberanalytics.com The incorporation of halogens can dramatically alter a molecule's physical and chemical properties, including its reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com In organic synthesis, halogenated compounds serve as versatile intermediates, with the carbon-halogen bond being a reactive site for various transformations such as cross-coupling reactions, nucleophilic substitutions, and eliminations. jk-sci.commt.com This reactivity is crucial for the construction of complex molecular architectures. numberanalytics.com
In the realm of functional material design, halogenation plays a pivotal role in enhancing material properties. For instance, halogenated polymers often exhibit increased flame retardancy, and halogenated dyes can display improved color fastness and light stability. jk-sci.comnumberanalytics.com The unique electronic properties of halogens, particularly their ability to form halogen bonds, provide a powerful tool for controlling the self-assembly of molecules in the solid state, which is essential for the development of new crystalline materials with desired optical and electronic properties. acs.org
Rationale for the Academic Investigation of 7-Bromo-1,4-dichloroisoquinoline
The specific academic interest in this compound stems from the unique combination of a versatile isoquinoline core with multiple halogen substituents at distinct positions. The presence of bromine at the 7-position and chlorine at the 1- and 4-positions offers a platform to systematically study the influence of different halogens on the chemical and physical properties of the isoquinoline system.
The differential reactivity of the C-Br and C-Cl bonds provides opportunities for selective chemical modifications. For instance, the C-Br bond is generally more reactive in certain cross-coupling reactions, allowing for the introduction of new functional groups at the 7-position while leaving the chloro-substituents intact for subsequent transformations. This regioselective reactivity is highly valuable for the synthesis of complex, polysubstituted isoquinoline derivatives that would be difficult to access through other synthetic routes.
Furthermore, the introduction of three halogen atoms is expected to significantly impact the electronic distribution within the isoquinoline ring system, influencing its reactivity and potential as a ligand in coordination chemistry. The study of its spectroscopic and crystallographic properties provides fundamental insights into the effects of polysubstitution on the molecular structure and intermolecular interactions, such as halogen bonding, which are crucial for the rational design of new functional materials. The investigation of this compound, therefore, contributes to a deeper understanding of the fundamental principles of organic synthesis, medicinal chemistry, and materials science.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and materials science. This section details its key physicochemical characteristics and provides an analysis of its spectroscopic data.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
This data is compiled from publicly available information. bldpharm.commyskinrecipes.com
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. The following subsections discuss the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the structure of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the isoquinoline ring. The chemical shifts and coupling patterns of these signals would provide information about the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The signals for the carbons bearing halogen atoms would be expected at specific chemical shifts.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.
A commercial supplier provides access to the ¹H NMR spectrum for the related compound 7-Bromo-1,3-dichloroisoquinoline (B1523639). chemicalbook.com
IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. The C-H stretching and bending vibrations would also be present.
UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the π-π* electronic transitions within the conjugated isoquinoline system. The position and intensity of these bands are influenced by the halogen substituents.
UV spectrometry has been used in the characterization of similar quinoline-based triazole hybrids. mdpi.com
Synthesis and Reactivity
The synthetic routes to this compound and its subsequent chemical transformations are of great interest to organic chemists for the development of new molecules with potential applications in various fields.
Synthetic Methodologies
The synthesis of halogenated isoquinolines can be achieved through various methods. While specific procedures for this compound are not extensively detailed in the public domain, general strategies for the synthesis of related compounds can be inferred. The synthesis of a triazole-based quinoline, for example, involved the reaction of 4-azido-7-chloroquinoline with an O-acetylenic derivative in the presence of a copper catalyst. mdpi.com The starting material, 4-azido-7-chloroquinoline, was prepared from 4,7-dichloroquinoline (B193633) and sodium azide. mdpi.com These types of reactions highlight the potential synthetic pathways that could be adapted to produce this compound.
Chemical Reactivity and Functionalization
The presence of three halogen atoms on the isoquinoline ring system of this compound dictates its chemical reactivity. The chlorine atoms at the 1- and 4-positions and the bromine atom at the 7-position offer multiple sites for further functionalization.
The halogen atoms on this compound are expected to be reactive in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the halogenated positions. The differential reactivity of the C-Br versus C-Cl bonds could potentially allow for selective functionalization.
The electron-withdrawing nature of the nitrogen atom and the halogen substituents can activate the isoquinoline ring for nucleophilic aromatic substitution (SNAr) reactions. This would enable the replacement of the chloro and bromo groups with various nucleophiles, such as alkoxides, thiolates, and amines, providing access to a diverse library of substituted isoquinoline derivatives.
Structural Analysis
The three-dimensional structure of this compound, both in the solid state and in solution, is crucial for understanding its properties and interactions with other molecules.
Conformational Analysis
In solution, the molecule may exhibit some degree of conformational flexibility, although the rigid aromatic core of the isoquinoline ring system limits this. Computational modeling can be used to predict the preferred conformations and to understand the energetic barriers between them. This information is important for predicting how the molecule might interact with biological targets or other molecules in solution.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Intermediate in Organic Synthesis
As a polysubstituted heterocyclic compound, this compound is a key intermediate for the synthesis of more complex molecules. Its multiple reactive sites allow for a stepwise and controlled introduction of various functional groups, enabling the construction of novel isoquinoline derivatives with tailored properties for applications in medicinal chemistry and materials science.
Precursor for Novel Functional Materials
The halogenated isoquinoline scaffold is a promising platform for the development of new functional materials. The ability of the halogen atoms to participate in halogen bonding can be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures with interesting optical, electronic, or photophysical properties.
Building Block for Bioactive Molecules
Given the established biological importance of the isoquinoline core, this compound serves as a valuable starting material for the synthesis of new potential therapeutic agents. The introduction of various substituents at the halogenated positions can lead to the discovery of compounds with enhanced or novel biological activities.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,4-dichloroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXBZNOKYQKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 1,4 Dichloroisoquinoline and Analogues
Classical Halogenation Approaches
Traditional methods for the synthesis of halogenated isoquinolines rely on fundamental organic reactions, including electrophilic aromatic substitution and nucleophilic substitution on the heterocyclic ring. These approaches, while established, often require careful control of reaction conditions to achieve the desired regioselectivity.
Regioselective Bromination of Isoquinoline (B145761) Precursors
The introduction of a bromine atom at the C-7 position of the isoquinoline core is typically achieved through electrophilic aromatic substitution. The isoquinoline ring system's reactivity towards electrophiles is dictated by the electron densities of the carbocyclic (benzene) and heterocyclic (pyridine) rings. Electrophilic attack preferentially occurs on the more electron-rich benzene (B151609) portion, specifically at positions 5 and 8. However, the presence of directing groups or specific reaction conditions can favor substitution at other positions, including C-7.
To achieve bromination at the C-7 position, a pre-existing substituent on the benzene ring can be used to direct the incoming electrophile. For instance, starting with an isoquinoline precursor that has an activating group at C-6 or an inactivating, meta-directing group at C-5 or C-8 could promote bromination at C-7. Common brominating agents for this purpose include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst. The choice of solvent and temperature is critical to control the selectivity and prevent over-bromination. For example, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been noted as a mild and efficient reagent for regioselective bromination of related nitrogen heterocycles. nih.gov
Directed Chlorination Strategies
The chlorine atoms at the C-1 and C-4 positions are typically introduced by transforming precursor isoquinolones or hydroxyisoquinolines. The oxygen functional groups at these positions "direct" the chlorination. A common and powerful method for this transformation is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). mdpi.com
For instance, a 1,4-isoquinolinedione or a 4-hydroxy-1-isoquinolone can serve as a suitable precursor. The reaction with POCl₃ converts the hydroxyl and carbonyl groups into chloro substituents. This strategy is widely employed in the synthesis of chloro-substituted quinolines and isoquinolines. The synthesis of 4,7-dichloroquinoline (B193633), an important antimalarial intermediate, utilizes the reaction of 7-chloro-4-hydroxyquinoline (B73993) with phosphorus oxychloride to install the C-4 chlorine. chemicalbook.comorgsyn.org A similar principle applies to the isoquinoline system for obtaining the 1,4-dichloro pattern.
The Vilsmeier-Haack reaction represents another directed strategy, capable of producing 2-chloro-3-formylquinolines from N-acetylated anilines, showcasing how functionalization can be coupled with chlorination. iust.ac.ir
Stepwise Halogenation Sequences
Constructing a tri-halogenated isoquinoline like 7-Bromo-1,4-dichloroisoquinoline necessitates a multi-step, sequential approach to ensure the correct placement of each halogen. A plausible synthetic sequence would involve:
Formation of the Isoquinoline Core: Synthesis of a substituted isoquinoline precursor, for example, a 7-bromo-1,4-isoquinolinedione, through methods like the Bischler-Napieralski or Pomeranz-Fritsch reaction, starting from appropriately substituted precursors.
Dichlorination: Conversion of the dione (B5365651) precursor to the target 1,4-dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com
Alternatively, a stepwise halogenation on a pre-formed isoquinoline ring could be envisioned:
Start with 1-isoquinolone.
Perform electrophilic bromination to yield 7-bromo-1-isoquinolone.
Introduce a hydroxyl group at C-4, followed by a double chlorination of the C-1 and C-4 positions using POCl₃/PCl₅.
The precise sequence is critical, as the electronic properties of the ring change with each added substituent, influencing the regioselectivity of the subsequent halogenation step.
| Step | Precursor | Reagent | Product | Reference |
| 1 | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |
| 2 | 7-Chloro-4-hydroxyquinoline | POCl₃ | 4,7-Dichloroquinoline | chemicalbook.comorgsyn.org |
Modern Synthetic Strategies
Contemporary approaches often leverage the efficiency and selectivity of transition-metal catalysis to construct complex halogenated heterocycles.
Transition-Metal-Catalyzed Halogenation
Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. iust.ac.ir
While direct C-H bromination is a classical approach, palladium-catalyzed cross-coupling reactions offer an alternative route. These methods typically involve the coupling of a suitable isoquinoline precursor (e.g., one bearing a triflate or boronic acid group at C-7) with a bromine source.
More commonly, palladium catalysis is used to construct the substituted isoquinoline ring itself. The Larock isoquinoline synthesis, for example, involves the palladium-catalyzed cyclization of iminoalkynes. organic-chemistry.org To synthesize a 7-bromo analogue, one could start with an appropriately brominated precursor, such as a bromo-substituted o-iodobenzaldehyde. This method allows for the incorporation of the bromine atom at the desired position from the outset.
| Reaction | Catalyst System | Precursors | Product Type | Reference |
| Larock Isoquinoline Synthesis | Pd(OAc)₂ / PPh₃ & CuI | o-Iodoarylimines, Terminal Alkynes | Substituted Isoquinolines | organic-chemistry.org |
| Suzuki Coupling | Pd Catalyst | Aryl Halide/Triflate, Arylboronic Acid | Biaryl Compound | iust.ac.ir |
This table illustrates the general utility of palladium catalysts in synthesizing complex heterocyclic structures, a strategy adaptable to the specific target of this compound by using halogenated starting materials.
Applications of Other Transition Metals
While rhodium and palladium catalysis are prominent, a variety of other transition metals, including nickel, cobalt, ruthenium, and copper, are effectively employed in the synthesis of isoquinolines. mdpi.comnsf.gov These metals offer alternative catalytic cycles and reactivities, often providing complementary solutions for substrate scope and reaction conditions.
Nickel-catalyzed reactions have proven highly efficient for constructing the isoquinoline core. One notable method involves the annulation of 2-iodobenzaldimines with alkynes, which can proceed through dual pathways of alkyne insertion. nsf.gov Another approach utilizes a three-component reaction of o-halobenzaldehydes, amines, and alkynes, catalyzed by nickel complexes, to furnish isoquinolinium salts. nih.gov
Cobalt catalysis has been utilized for the selective synthesis of isoquinolines via C-H activation, using picolinamide (B142947) as a traceless directing group. nsf.gov Ruthenium complexes, such as [{RuCl₂(p-cymene)}₂], effectively catalyze the regioselective cyclization of aromatic ketoximes with alkynes to produce highly substituted isoquinolines in good to excellent yields. organic-chemistry.org
Copper-catalyzed methods are also prevalent, enabling cascade annulation reactions. For instance, the reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds can lead to the formation of isoquinolines. nsf.gov Silver catalysts have also been shown to be effective in the ring closure of aryl-, alkenyl-, and alkyl-substituted iminoalkynes at moderate temperatures. nih.gov
Table 1: Examples of Transition-Metal Catalyzed Isoquinoline Syntheses
| Catalyst/Metal | Reactants | Product Type | Reference |
|---|---|---|---|
| Nickel | 2-Iodobenzaldimines, Alkynes | Substituted Isoquinolines | nsf.gov |
| Cobalt | Benzamides, Alkynes (with Picolinamide DG) | Isoquinolines | nsf.gov |
| Ruthenium | Aromatic Ketoximes, Alkynes | Substituted Isoquinolines | organic-chemistry.org |
| Copper | 2-Haloaryloxime Acetates, Active Methylene Compounds | Substituted Isoquinolines | nsf.gov |
Metal-Free Halogenation Protocols
To circumvent issues associated with transition metals, such as cost and product contamination, metal-free halogenation methods have been developed. These protocols often rely on the use of strong oxidants or the in situ generation of reactive halogenating species. organic-chemistry.orgrsc.org A general and operationally simple method for the C5-H halogenation of 8-substituted quinolines uses inexpensive trihaloisocyanuric acid as the halogen source under ambient conditions. rsc.org While demonstrated on quinolines, this approach highlights the potential for direct, metal-free C-H halogenation on related heterocycles. rsc.org Another strategy involves oxidative cross-dehydrogenative coupling (CDC), where an acylation of isoquinolines was achieved using K₂S₂O₈ as an oxidant under transition-metal-free conditions. organic-chemistry.org
Utilization of Hypervalent Iodine Reagents
Hypervalent iodine reagents are widely recognized as versatile, environmentally benign alternatives to heavy metals for a variety of oxidative transformations, including halogenations. nih.govacs.orgnih.gov Reagents like Phenyliodine(III) diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA) are particularly effective.
A practical protocol for the C3–H regioselective halogenation of 4-quinolones has been developed using PIFA or PIDA in conjunction with potassium halide salts. nih.gov This method is notable for its high regioselectivity, good functional group tolerance, and mild, room-temperature conditions. nih.gov The proposed mechanism involves the initial reaction of the hypervalent iodine reagent with the halide salt to generate a more electrophilic halogenating species in situ. nih.gov
Hypervalent iodine reagents are also instrumental in cyclization reactions that form the heterocyclic core. For example, PIFA has been used to mediate the intramolecular oxidative cyclization of ketoximes with alkenes, yielding polysubstituted isoquinoline N-oxides. acs.orgacs.orgnih.gov This transformation underscores the dual capability of these reagents to facilitate both oxidation and bond formation. acs.orgacs.orgnih.gov
Table 2: Halogenation using Hypervalent Iodine Reagents
| Substrate | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 4-Quinolones | PIFA/PIDA, KX (X=Cl, Br, I) | C3-Halogenated 4-Quinolones | High regioselectivity, room temperature | nih.gov |
| Enamides | PIDA, ZnCl₂ | Ethoxychlorinated products | Umpolung of halide salt | mdpi.com |
In Situ Generated Halogenating Species
Many halogenation protocols operate via the generation of the active halogenating agent within the reaction mixture. This approach avoids the handling of highly reactive or unstable halogen sources. A common strategy involves the reaction of a stable precursor, such as a halide salt, with an oxidant to produce a transient, highly electrophilic halogen species.
In hypervalent iodine-mediated reactions, the iodine(III) reagent can react with a halide salt (e.g., KCl, KBr) through ligand exchange to produce an active electrophilic halogenating agent, postulated to be a hypohalite salt. nih.gov Similarly, the combination of PIDA and a halide source like ZnCl₂ can generate a chlorinated hypervalent iodine species in situ, which then participates in reactions like the ethoxychlorination of enamides. mdpi.com The principle of generating an electrophilic halide from a stable salt via an "umpolung" (reactivity inversion) strategy is a powerful tool in synthesis. mdpi.com While not specific to isoquinolines, enzymatic systems like haloperoxidases also operate by generating hypohalous acid in situ from a halide and hydrogen peroxide, which then acts as the halogenating agent. mdpi.com
Annulation and Cyclization Approaches to the Halogenated Isoquinoline Core
The construction of the fundamental isoquinoline ring system, especially with pre-installed halogens, is frequently achieved through annulation and cyclization strategies. These methods build the heterocyclic ring from acyclic or simpler cyclic precursors.
A classic approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized using electrophilic halogen sources like I₂, ICl, or PhSeCl to yield halogen-containing disubstituted isoquinolines under mild conditions. nih.gov Another strategy is the cyclization of ortho-halogenated N-acylbenzylamines to form dihydroisoquinolones, which can be further elaborated. rsc.org Transition-metal-catalyzed C-H activation followed by annulation with unsaturated partners like alkenes or alkynes is a powerful and atom-economical method for assembling the isoquinoline scaffold. mdpi.com
Oxidative Cyclization Methods
Oxidative cyclization involves the formation of the heterocyclic ring coupled with an oxidation step, often enabling the construction of complex scaffolds from simple precursors in a single operation. nih.gov A prominent example is the synthesis of isoquinoline N-oxides through the hypervalent iodine-mediated oxidative cyclization of o-vinylaryl ketoximes. acs.orgacs.orgnih.gov In this process, a reagent such as PIFA acts as an oxidant to trigger the cyclization of the ketoxime onto the tethered alkene. acs.org The reaction proceeds efficiently in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE) and provides direct access to polysubstituted isoquinoline N-oxides, which are valuable synthetic intermediates. acs.orgacs.org This method highlights how an oxidation event can be strategically employed to drive the desired ring-forming reaction. acs.org
Cascade Processes in Isoquinoline Synthesis
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur in a single pot without the isolation of intermediates. These processes are highly efficient, minimizing waste and operational steps. The synthesis of isoquinolines is well-suited to cascade strategies.
One powerful example is a three-component cascade reaction involving aryl ketones, hydroxylamine (B1172632), and an internal alkyne. nih.gov This process begins with the condensation of the ketone and hydroxylamine to form an oxime in situ. A rhodium(III) catalyst then mediates a C-H bond activation of the oxime, followed by cyclization with the alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.orgnih.gov Other cascade processes include radical-mediated reactions of N-alkyl-N-methacryloylbenzamides to produce isoquinoline-1,3(2H,4H)-diones and catalyst-free reactions of isoquinoline N-oxides with alkynones. acs.orgrsc.org These methods provide rapid entry into complex isoquinoline frameworks from readily available starting materials. nih.govacs.orgrsc.org
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Phenyliodine(III) diacetate (PIDA) |
| Phenyliodine bis(trifluoroacetate) (PIFA) |
| Trihaloisocyanuric acid |
| 2,2,2-trifluoroethanol (TFE) |
| Isoquinoline N-oxide |
| Dihydroisoquinolone |
Chemo- and Regioselectivity Control in Halogenation Reactions
The introduction of multiple halogen atoms onto the isoquinoline core requires careful consideration of the reaction conditions and the inherent reactivity of the heterocyclic system. The pyridine (B92270) ring of isoquinoline is generally less reactive towards electrophilic substitution than the benzene ring. However, the nitrogen atom can be protonated or coordinated to a Lewis acid, which deactivates the pyridine ring further and can direct substitution to the benzene ring.
The regiochemical outcome of halogenation reactions on the isoquinoline nucleus is profoundly influenced by the electronic properties and positions of existing substituents. researchgate.net Electron-donating groups on the benzene ring generally direct incoming electrophiles (such as halogens) to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.
In the context of synthesizing polysubstituted isoquinolines, the nature of substituents already present on the ring system dictates the feasibility and outcome of subsequent functionalization. For instance, the presence of an electron-withdrawing nitro group can direct the introduction of other substituents to specific positions. iust.ac.ir Conversely, strongly activating groups like a dimethylamino group can facilitate electrophilic substitution at otherwise unreactive positions. iust.ac.ir
A study on the synthesis of substituted isoquinolines demonstrated that the metalation of halogenated o-tolualdehyde tert-butylimines, followed by condensation with nitriles, is a viable route. nih.gov However, the choice of metalating agent was crucial; for halogenated substrates, lithium diisopropylamide (LDA) was effective where other methods led to decomposition. nih.gov This highlights how existing halogen substituents can influence the stability and reactivity of intermediates in a synthetic sequence.
The following table illustrates the effect of substituents on the regioselectivity of isoquinoline synthesis:
| Starting Material | Reagents | Product(s) | Observations | Reference |
| o-Tolualdehyde tert-butylimine | 1. s-BuLi, THF, -78 °C; 2. PhCN; 3. MeI | 4-Methyl-3-phenylisoquinoline | Direct condensation followed by electrophilic trapping at C4. | nih.gov |
| 4-Chloro-o-tolualdehyde tert-butylimine | 1. LDA, THF, -78 °C; 2. PhCN; 3. H2O | 7-Chloro-3-phenylisoquinoline | LDA required for effective metalation of the halogenated substrate. | nih.gov |
| 5-Bromo-o-tolualdehyde tert-butylimine | 1. LDA, THF, -78 °C; 2. PhCN; 3. H2O | 6-Bromo-3-phenylisoquinoline | Demonstrates the applicability to different halogenated starting materials. | nih.gov |
Achieving the desired substitution pattern, as seen in this compound, often requires a multi-step approach and strategic use of directing groups or precursor molecules. Direct halogenation of the isoquinoline ring can lead to a mixture of products, making purification difficult. google.com
One common strategy involves the deoxygenative halogenation of isoquinoline N-oxides. This method provides a practical route to 2-halo-substituted isoquinolines. researchgate.net The N-oxide functionality activates the C2 position for nucleophilic attack by a halide, followed by deoxygenation.
Another approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halogen. A patented method for preparing 7-bromoisoquinoline (B118868) utilizes a diazotization-bromination sequence starting from an aminoisoquinoline precursor. google.com This method avoids the formation of the 5-bromoisoquinoline (B27571) isomer, which is a significant byproduct in other synthetic routes like the Pomeranz-Fritsch reaction. google.com
The direct lithiation of isoquinolines for subsequent halogenation is challenging but can be achieved through metal-halogen exchange at low temperatures. iust.ac.ir This allows for the introduction of a halogen at a specific position if a pre-existing halogen is already present.
Furthermore, the choice of halogenating agent and reaction conditions is critical for controlling selectivity. For instance, the use of triphenylphosphine (B44618) and trichloroisocyanuric acid has been reported for the regioselective C2-chlorination of heterocyclic N-oxides under mild conditions. researchgate.net
The following table summarizes different strategies for selective halogen introduction in isoquinoline systems:
| Strategy | Description | Example Application | Reference |
| Deoxygenative Halogenation | Activation of the C2 position via N-oxide formation, followed by reaction with a halogenating agent. | Synthesis of 2-haloquinolines and isoquinolines. | researchgate.net |
| Diazotization-Halogenation | Conversion of an amino group to a diazonium salt, which is then displaced by a halide. | Preparation of 7-bromoisoquinoline, avoiding isomeric byproducts. | google.com |
| Metal-Halogen Exchange | Lithiation of a halo-isoquinoline at low temperature followed by quenching with an electrophilic halogen source. | Allows for specific placement of a second halogen atom. | iust.ac.ir |
| Directed Ortho Metalation | Use of a directing group to guide lithiation to an adjacent position for subsequent functionalization. | Synthesis of polysubstituted isoquinolines. | organic-chemistry.org |
Chemical Reactivity and Mechanistic Studies of 7 Bromo 1,4 Dichloroisoquinoline
Nucleophilic Substitution Reactions at Halogenated Centers
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. pressbooks.publibretexts.org In 7-Bromo-1,4-dichloroisoquinoline, the halogen atoms at positions 1, 4, and 7 are all susceptible to nucleophilic attack, but their reactivity differs based on their electronic environment within the isoquinoline (B145761) ring system.
Reactivity of Chlorine Atoms at Positions 1 and 4
The chlorine atoms at the C1 and C4 positions of the isoquinoline ring are generally more reactive towards nucleophiles than the bromine atom at C7. This enhanced reactivity is attributed to the electronic properties of the isoquinoline ring, where the nitrogen atom significantly influences the electron density at the α (C1) and γ (C4) positions. The inherent electrophilicity of these positions makes them prone to attack by nucleophiles.
Studies have shown that in di- and tri-halogenated isoquinolines, the C1 position is often the most reactive site for nucleophilic substitution. For instance, in a related compound, 1,3-dichloro-6-bromoisoquinoline, reaction with a nucleophile preferentially occurs at the C1 position. rsc.org This selectivity is driven by the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during the substitution process. While specific studies on this compound's nucleophilic substitution are not extensively detailed in the provided search results, the general principles of reactivity in halogenated isoquinolines suggest a higher susceptibility of the C1 and C4 chlorine atoms to displacement compared to the C7 bromine.
Reactivity of the Bromine Atom at Position 7
The bromine atom at the C7 position is generally less reactive towards nucleophilic substitution compared to the chlorine atoms at C1 and C4. This is because the C7 position is part of the benzene (B151609) ring portion of the isoquinoline and is less activated by the nitrogen atom. However, under forcing conditions or with highly reactive nucleophiles, substitution at C7 can be achieved.
The relative reactivity of halogens in aromatic systems typically follows the trend I > Br > Cl > F for leaving group ability in nucleophilic aromatic substitution, but this is also heavily influenced by the electronic activation of the ring. studypug.comyoutube.comyoutube.com In the context of this compound, while bromine is inherently a better leaving group than chlorine, the electronic factors favoring substitution at C1 and C4 dominate. Research on similar polyhalogenated isoquinolines indicates that selective reaction at the C7 position via nucleophilic substitution is less common, with cross-coupling reactions being the more typical route for functionalization at this site. rsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.netuniurb.it For this compound, these reactions provide a versatile platform for introducing a wide range of substituents, with the selectivity often dictated by the choice of catalyst and reaction conditions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for creating C-C bonds. fishersci.co.uklibretexts.org In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve site-selective couplings.
Generally, the order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf > Cl. rsc.orgfishersci.co.uk This trend suggests that the C-Br bond at the C7 position of this compound would be more reactive than the C-Cl bonds at C1 and C4. Indeed, studies on 1,4-dichloro-7-bromoisoquinoline have shown that Suzuki-Miyaura coupling occurs preferentially at the C7 position. rsc.org This selectivity allows for the introduction of an aryl or vinyl group at C7 while leaving the chlorine atoms at C1 and C4 available for subsequent transformations.
Table 1: Suzuki-Miyaura Coupling of Halogenated Isoquinolines
| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 1,4-Dichloro-7-bromoisoquinoline | Arylboronic acid | Pd catalyst/Base | 7-Aryl-1,4-dichloroisoquinoline | rsc.org |
| 1-Chloro-7-bromoisoquinoline | Arylboronic acid | Pd catalyst/Base | 7-Aryl-1-chloroisoquinoline | rsc.org |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂/K₃PO₄ | 4-Chloro-1,1'-biphenyl | chemspider.com |
Sonogashira Coupling and Other Alkyne Couplings
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki coupling, the reactivity of the halide in Sonogashira reactions generally follows the order I > Br > Cl. wikipedia.org This allows for selective alkynylation at the C7 position of this compound.
For di- and tri-halogenated substrates, the more reactive halide will typically undergo coupling first. For example, in a compound with both iodo and bromo substituents, the Sonogashira coupling will selectively occur at the iodo-substituted position. libretexts.org By analogy, for this compound, the C-Br bond is expected to be more reactive than the C-Cl bonds under Sonogashira conditions. This enables the introduction of an alkyne moiety at C7, which can then be further elaborated. Nickel-catalyzed protocols have also been developed for the Sonogashira coupling of aryl bromides and iodides with terminal alkynes. nih.gov
Table 2: Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(PPh₃)₄Cl₂/CuI | 4-Alkynyl-2-bromo-quinoline | libretexts.org |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Ni-catalyst | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | nih.gov |
| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst/Cu(I) cocatalyst | Aryl/Vinyl-Alkyne | organic-chemistry.org |
Heck and Stille Coupling Applications
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Stille coupling, which utilizes organotin reagents, are also valuable methods for C-C bond formation. libretexts.org While specific examples for this compound are not explicitly detailed in the search results, the general principles of reactivity for these cross-coupling reactions can be inferred.
In both Heck and Stille couplings, the reactivity of the halide leaving group typically follows the sequence I > Br > Cl. libretexts.org Therefore, it is expected that these reactions would also occur selectively at the C7 position of this compound. This selectivity provides another avenue for the functionalization of the benzene ring portion of the molecule, complementing the Suzuki and Sonogashira reactions. The choice between these different coupling methods often depends on the desired substituent and the functional group tolerance of the specific reaction conditions.
Oxidation and Reduction Reactions
The inherent stability of the aromatic isoquinoline core generally renders it resistant to oxidation and reduction under standard conditions. However, the introduction of specific reagents and catalytic systems can facilitate transformations of the heterocyclic ring system.
Selective Reduction of the Nitrogen-Containing Ring
While specific studies on the selective reduction of this compound are not extensively documented, general methodologies for the reduction of the nitrogen-containing ring in isoquinoline and quinoline (B57606) systems can be considered. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or rhodium is a common approach for the reduction of the heterocyclic portion of such molecules. The conditions for these reactions, including catalyst choice, solvent, temperature, and pressure, would need to be carefully optimized to achieve selective reduction of the pyridinoid ring without affecting the chloro and bromo substituents on the carbocyclic ring.
Another potential strategy involves the use of reducing agents like sodium borohydride (B1222165) in the presence of an activating agent or the use of more powerful reducing agents such as lithium aluminum hydride, although the latter may lead to over-reduction or side reactions. A method involving the premixing of isoquinoline with a strong reducing agent like NaBH(OAc)₃ followed by reaction with an electrophile has been reported for the functionalization of isoquinolines, suggesting a pathway for temporary dearomatization and subsequent functionalization. acs.org
Oxidative Transformations of the Isoquinoline Core
The oxidation of the isoquinoline core of this compound is a challenging transformation due to the electron-deficient nature of the ring system, which is further deactivated by the three halogen substituents. Direct oxidation of the aromatic system typically requires harsh conditions and may lead to a mixture of products or decomposition.
One potential oxidative transformation is the formation of N-oxides. The nitrogen atom in the isoquinoline ring can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation can alter the electronic properties of the ring system, potentially activating it for subsequent reactions. For instance, Baeyer-Villiger oxidation of a related benzylated isoquinoline adduct has been shown to lead to an ester product with overoxidation to the N-oxide, which could then be reduced. acs.org
Derivatization Strategies and Functional Group Interconversions
The presence of three distinct halogen atoms on the this compound scaffold provides a rich platform for a variety of derivatization strategies, primarily through cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The differential reactivity of the C-Br and C-Cl bonds in this compound can potentially be exploited for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for regioselective cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-isoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura reaction would be expected to occur preferentially at the C-7 position (C-Br bond). By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields and selectivity. mdpi.combeilstein-journals.org
Sonogashira Coupling: This reaction couples the halo-isoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to be more facile at the C-Br bond. This reaction is a valuable tool for introducing alkynyl moieties, which can serve as handles for further transformations. The use of a palladium on carbon (Pd/C) catalyst in water has been shown to be effective for the regioselective alkynylation of 2,4-dichloroquinoline (B42001) at the C-2 position. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-1 and C-4 positions of the isoquinoline ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. libretexts.orgmasterorganicchemistry.com This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. mdpi.comnih.gov In related 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack by amines consistently occurs at the 4-position. mdpi.com A similar preference might be observed in this compound.
The table below summarizes potential derivatization strategies for this compound.
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | 7-Aryl-1,4-dichloroisoquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 7-Alkynyl-1,4-dichloroisoquinoline |
| Nucleophilic Aromatic Substitution | Amine (R₂NH), base (optional), solvent (e.g., DMSO, DMF) | 7-Bromo-1-chloro-4-aminoisoquinoline or 7-Bromo-4-chloro-1-aminoisoquinoline |
Elucidation of Reaction Mechanisms
The mechanisms of the key derivatization reactions of this compound are well-established in the broader context of organic chemistry.
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, involves three main steps: nih.gov
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the this compound, forming a palladium(II) intermediate. illinois.edu
Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki or organocopper/alkyne in Sonogashira) transfers its organic group to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mit.edu
The selectivity for mono- versus di-functionalization in dihaloarenes is influenced by factors such as ligand sterics and the presence of coordinating additives. nih.gov
The mechanism of nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination pathway: libretexts.org
Addition: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom (at C-1 or C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily broken.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the substituted product.
The rate of SNAr reactions is influenced by the electron-withdrawing ability of the ring system and the nature of the leaving group. Although fluorine is typically a poor leaving group in SN1 and SN2 reactions, it can be an effective leaving group in SNAr reactions because the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com
Applications of 7 Bromo 1,4 Dichloroisoquinoline in Advanced Synthetic Chemistry and Materials Science
Role as a Privileged Building Block for Complex Chemical Architectures
The isoquinoline (B145761) framework is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the development of a wide range of biologically active compounds. nih.govnih.gov The presence of multiple halogen atoms on the 7-Bromo-1,4-dichloroisoquinoline molecule provides distinct reaction sites, making it a highly adaptable building block for constructing complex chemical architectures.
Synthesis of Diversified Isoquinoline Derivatives
The chloro- and bromo-substituents on the isoquinoline ring of this compound exhibit differential reactivity, which can be exploited for the selective synthesis of a variety of isoquinoline derivatives. The chlorine atoms at positions 1 and 4 are generally more susceptible to nucleophilic substitution reactions compared to the bromine atom at position 7. This allows for a stepwise functionalization of the molecule. For instance, the chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce a wide range of functional groups.
Furthermore, the bromine atom at the 7-position can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for the generation of a diverse library of substituted isoquinolines with tailored electronic and steric properties. The synthesis of various substituted isoquinolines has been a subject of extensive research, with numerous methods developed for their preparation. researchgate.net
Precursor for Chemical Library Generation
The multi-functional nature of this compound makes it an ideal precursor for the generation of chemical libraries. Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads and biological probes. The ability to selectively modify the different positions of the this compound scaffold allows for the rapid and efficient generation of a large number of structurally diverse compounds. This diversity is crucial for increasing the chances of finding a molecule with the desired biological activity.
Contributions to Medicinal Chemistry Research (as a Synthetic Intermediate)
The isoquinoline nucleus is a common feature in many natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govnih.govrsc.org this compound, as a versatile intermediate, plays a crucial role in the synthesis of novel isoquinoline-based therapeutic agents.
Design and Synthesis of Compounds for Molecular Target Modulation
The development of targeted therapies, which aim to modulate the activity of specific molecular targets such as enzymes and receptors, is a major focus of modern drug discovery. The isoquinoline scaffold can be functionalized to create molecules that bind to and modulate the activity of these targets. The strategic placement of substituents on the isoquinoline ring is critical for achieving high affinity and selectivity. This compound provides a platform for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds. By systematically varying the substituents at the 1, 4, and 7 positions, medicinal chemists can optimize the pharmacological properties of the molecules to develop potent and selective modulators of molecular targets.
Development of Bioactive Scaffolds
A bioactive scaffold is a core molecular structure that is responsible for the biological activity of a compound. The isoquinoline ring system is a well-established bioactive scaffold. This compound can be used as a starting material to construct more complex, novel bioactive scaffolds. For example, the halogen atoms can serve as handles for the annulation of additional rings, leading to the formation of polycyclic aromatic systems with unique three-dimensional structures and potentially novel biological activities. The synthesis of quinoline-based triazole hybrids, for instance, has been reported as a strategy to develop new bioactive molecules. mdpi.com
Utilization in Materials Science
The unique electronic and photophysical properties of aromatic and heterocyclic compounds make them attractive for applications in materials science. Halogenated organic compounds, in particular, can exhibit interesting properties such as luminescence and charge-transport capabilities. While specific research on the materials science applications of this compound is limited, its structure suggests potential for use in the development of novel organic materials.
The extended π-system of the isoquinoline core, combined with the presence of heavy halogen atoms, could lead to materials with interesting photophysical properties, such as phosphorescence. Furthermore, the ability to functionalize the molecule at multiple positions opens up possibilities for creating polymers and other macromolecular structures with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Development of Organic Semiconductors and Advanced Materials
The field of organic electronics has seen exponential growth, with organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) becoming increasingly prevalent. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor materials used. Halogenated aromatic compounds have been widely investigated for these applications due to their influence on molecular packing, electronic energy levels, and charge transport properties.
This compound possesses several features that make it a promising candidate for the synthesis of novel organic semiconductors. The electron-withdrawing nature of the chlorine and bromine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of resulting derivatives. This tuning of frontier molecular orbitals is crucial for optimizing charge injection and transport in electronic devices. Furthermore, the presence of halogens can promote intermolecular interactions, such as halogen bonding, which can influence the solid-state packing of the molecules, a key determinant of charge mobility.
The reactive sites on this compound, particularly the bromine atom at the 7-position and the chlorine atom at the 1-position, are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These synthetic methodologies allow for the introduction of a wide array of functional groups, including aromatic and heteroaromatic moieties, which are common components of organic semiconductor materials. By strategically modifying the isoquinoline core, chemists can design molecules with specific electronic and photophysical properties tailored for applications in OLEDs, OPVs, and OFETs.
Table 1: Potential Synthetic Modifications of this compound for Organic Semiconductor Applications
| Reaction Type | Reagent/Catalyst | Potential Functional Group Introduced | Target Application |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl or Heteroaryl group | OLEDs, OPVs, OFETs |
| Stille Coupling | Organostannane / Pd catalyst | Aryl or Heteroaryl group | OLEDs, OPVs |
| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | Arylamino or Alkylamino group | Hole-transport materials in OLEDs |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group | Organic conductors |
Integration into Polymers and Functionalized Materials
The incorporation of specific functional units into polymer backbones or as pendant groups is a powerful strategy to create materials with advanced properties, such as enhanced thermal stability, specific optical or electronic characteristics, or improved mechanical strength. The di- and tri-halogenated nature of this compound makes it an attractive monomer or functionalizing agent for polymerization reactions.
The reactive chlorine and bromine atoms can serve as points of attachment for polymerization. For instance, through transition-metal-catalyzed cross-coupling polymerization reactions, this compound can be incorporated into conjugated polymer chains. The resulting polymers would possess the intrinsic electronic properties of the isoquinoline core, potentially leading to materials with interesting photoluminescent or semiconducting behavior.
Furthermore, this compound can be used to functionalize existing polymers. By grafting it onto a polymer backbone, the specific properties of the isoquinoline moiety can be imparted to the bulk material. For example, the introduction of this halogenated heterocycle could enhance the flame retardancy of a polymer or modify its surface properties.
Application as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The vast potential of MOFs stems from their high surface areas, tunable pore sizes, and the ability to functionalize their organic linkers. wikipedia.org The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. nih.gov
Isoquinoline derivatives have been explored as ligands for the construction of MOFs. The nitrogen atom in the isoquinoline ring can coordinate to metal centers, and additional functional groups on the scaffold can act as secondary binding sites or can be used to tune the properties of the framework. This compound, with its coordinating nitrogen atom and multiple halogen substituents, presents an interesting candidate for a functional ligand in MOF synthesis.
The halogen atoms can influence the resulting MOF in several ways. They can participate in halogen bonding interactions within the framework, potentially directing the self-assembly process and influencing the final topology. Furthermore, the electron-withdrawing nature of the halogens can modulate the electronic properties of the ligand, which in turn can affect the catalytic or photophysical properties of the MOF. The reactive halogen sites also offer the possibility of post-synthetic modification, where the MOF is first constructed and then further functionalized by reacting the bromo or chloro groups.
Table 2: Potential of this compound in MOF Synthesis
| Feature | Potential Role in MOF | Consequence |
| Nitrogen Atom | Coordination to metal center | Formation of the MOF framework |
| Halogen Atoms | Halogen bonding, electronic effects | Influencing framework topology and properties |
| Reactive Halogen Sites | Post-synthetic modification | Introduction of further functionality |
Precursor for Agrochemical Synthesis
Nitrogen-containing heterocyclic compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides based on these structural motifs. The biological activity of these compounds is highly dependent on their substitution pattern. The unique arrangement of bromo and chloro substituents on the isoquinoline core of this compound makes it an intriguing starting material for the synthesis of novel agrochemical candidates.
The reactive halogen atoms provide a versatile platform for the introduction of various pharmacophores and toxophores through established synthetic transformations. For example, nucleophilic substitution of the chlorine atoms or cross-coupling reactions at the bromine position can be employed to build a library of derivatives. These derivatives can then be screened for their biological activity against various pests and weeds. The inherent structural features of the isoquinoline ring system, combined with the diverse functionalities that can be introduced, offer a promising avenue for the discovery of new and effective agrochemicals. While direct use as an agrochemical is not documented, its value lies in its potential as a versatile intermediate in the exploratory synthesis of new active ingredients.
Theoretical and Computational Investigations of Halogenated Isoquinolines
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular parameters, providing a detailed understanding of the system's behavior.
DFT calculations can be employed to analyze the electronic structure of 7-Bromo-1,4-dichloroisoquinoline, revealing key insights into its reactivity. The distribution of electron density, molecular orbital energies, and electrostatic potential are critical descriptors. For instance, the presence of electronegative halogen atoms (bromine and chlorine) significantly influences the electron distribution across the isoquinoline (B145761) core, creating regions of varying electron density. This, in turn, dictates the sites susceptible to nucleophilic or electrophilic attack.
Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical data for illustrative purposes based on typical DFT calculations for similar halogenated heterocycles.
| Atom | Atomic Charge (e) |
| N (Nitrogen) | -0.55 |
| C1 (Carbon) | +0.30 |
| C4 (Carbon) | +0.28 |
| C7 (Carbon) | +0.05 |
| Br (Bromine) | -0.10 |
| Cl1 (Chlorine) | -0.15 |
| Cl4 (Chlorine) | -0.12 |
A significant application of DFT is the prediction of reaction pathways and the characterization of transition states. For this compound, DFT can be used to model various reactions, such as nucleophilic aromatic substitution (SNAr). By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway and the structure of the transition state.
For example, in a hypothetical SNAr reaction at the C1 position, DFT calculations would involve optimizing the geometries of the reactant, the Meisenheimer intermediate, the transition state, and the product. The calculated activation energy for the formation of the transition state provides a quantitative measure of the reaction's feasibility.
Frontier Molecular Orbital (FMO) Theory in Regioselectivity Studies
Frontier Molecular Orbital (FMO) theory is instrumental in explaining the regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The distribution and energies of these orbitals in this compound can predict the most likely sites for electrophilic and nucleophilic attack.
In a typical scenario for a halogenated isoquinoline, the LUMO is often localized on the pyrimidine (B1678525) ring, particularly on the carbon atoms bearing the halogen substituents. This suggests that these positions are the most susceptible to nucleophilic attack. Conversely, the HOMO may be more distributed over the benzene (B151609) ring, indicating potential sites for electrophilic substitution. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.
Analysis of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org This interaction is highly directional and has been increasingly recognized for its importance in crystal engineering and medicinal chemistry. rsc.org In this compound, the bromine and chlorine atoms can participate in halogen bonding. The strength and nature of these interactions can be investigated using computational methods.
Theoretical studies can quantify the interaction energies and geometric parameters of halogen bonds formed between the halogen atoms of the isoquinoline and various Lewis bases. These calculations often reveal the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which is responsible for the electrophilic nature of the halogen in this context.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netwolfram.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.netwolfram.com
For this compound, the MEP surface would likely show negative potential around the nitrogen atom due to its lone pair of electrons. Conversely, positive potentials would be expected around the hydrogen atoms and, significantly, in the regions of the σ-holes of the bromine and chlorine atoms. chemrxiv.org This visual representation provides a clear and intuitive guide to the molecule's reactivity. researchgate.net
Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding. wiley-vch.dewiley.com By identifying bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). wiley-vch.deresearchgate.net
In the context of this compound, QTAIM analysis can be used to characterize the nature of the C-Br and C-Cl bonds, as well as any intramolecular or intermolecular non-covalent interactions, such as halogen bonds. researchgate.net The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, provide quantitative insights into the strength and nature of these interactions. researchgate.net
Computational Cheminformatics for Reaction and Pathway Prediction
The prediction of reaction outcomes and the elucidation of synthetic pathways for novel compounds like this compound are significantly enhanced by the application of computational cheminformatics. These in silico methods provide a powerful and cost-effective means to explore the chemical reactivity and potential synthetic routes of a target molecule before extensive laboratory work is undertaken. By leveraging a combination of quantum chemical calculations, machine learning algorithms, and curated reaction databases, researchers can gain valuable insights into the behavior of complex molecules.
At the heart of computational reaction prediction are quantum mechanical methods, such as Density Functional Theory (DFT), which can be used to model the electronic structure and energetics of reactants, transition states, and products. rsc.orgnih.gov For a molecule like this compound, DFT calculations can reveal the relative stabilities of different isomers and predict the most likely sites for nucleophilic or electrophilic attack. This information is crucial for anticipating the regioselectivity of substitution reactions. For instance, the electron-withdrawing nature of the chlorine and bromine atoms, combined with the nitrogen atom in the isoquinoline core, creates a unique electronic landscape that can be precisely mapped using computational tools.
Machine learning models, trained on vast datasets of known chemical reactions, represent another frontier in reaction prediction. cheminf20.orgcheminf20.org These models can identify patterns in reactivity based on molecular fingerprints and other descriptors, allowing them to predict the products of a reaction with a given set of reactants and reagents. While the novelty of this compound may limit the availability of directly analogous reactions in training sets, these algorithms can still provide valuable predictions by extrapolating from the reactivity of similar halogenated and azaaromatic compounds.
Pathway prediction tools integrate reaction prediction with strategic retrosynthetic analysis. By defining this compound as the target, these algorithms can work backward, suggesting potential precursors and the reactions needed to synthesize them. This automated approach can uncover novel and non-obvious synthetic routes that might be overlooked in a traditional literature search.
A hypothetical application of these computational tools to predict a Suzuki coupling reaction with this compound is presented in the table below. Such a study would typically involve DFT calculations to determine the activation energies for the oxidative addition of the different carbon-halogen bonds to a palladium catalyst, thereby predicting the most likely site of reaction.
| Reaction Site | C-X Bond | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| C1 | C-Cl | 22.5 | - |
| C4 | C-Cl | 24.1 | - |
| C7 | C-Br | 18.3 | 7-Aryl-1,4-dichloroisoquinoline |
The data in the table above is a representative example of the output from a computational study and is not based on published experimental results for this specific compound. The lower calculated activation energy for the cleavage of the C-Br bond at the C7 position compared to the C-Cl bonds at the C1 and C4 positions suggests that a Suzuki coupling reaction would preferentially occur at the C7 position. This type of theoretical investigation allows for the rational design of experiments, saving time and resources in the laboratory.
Furthermore, computational tools can be employed to predict the potential for side reactions and the formation of byproducts. By considering alternative reaction pathways and their associated energy barriers, a more complete picture of the reaction landscape can be obtained. This predictive capability is invaluable for optimizing reaction conditions to maximize the yield of the desired product.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 7-Bromo-1,4-dichloroisoquinoline. In the absence of specific published spectra for this exact isomer, the expected chemical shifts and coupling patterns can be inferred from data available for isomeric compounds such as 7-bromo-1,3-dichloroisoquinoline (B1523639) and 7-bromo-4-chloroquinoline.
The ¹H NMR spectrum of a substituted isoquinoline (B145761) will typically show distinct signals for each aromatic proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. Protons on the pyridine (B92270) ring are generally found at lower fields compared to those on the benzene (B151609) ring. For this compound, one would expect to observe signals corresponding to the protons at positions 3, 5, 6, and 8. The coupling between adjacent protons (J-coupling) would provide information on their relative positions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached halogens and the nitrogen atom. Carbons bonded to chlorine or bromine will experience a downfield shift. Quaternary carbons, such as those at the ring junctions and those bearing substituents, can also be identified.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline and Related Compounds
| Compound | Nucleus | Position | Chemical Shift (ppm) |
| Isoquinoline (in CDCl₃) | ¹H | 1 | 9.22 |
| 3 | 8.53 | ||
| 4 | 7.60 | ||
| 5 | 7.79 | ||
| 6 | 7.66 | ||
| 7 | 7.56 | ||
| 8 | 7.91 | ||
| ¹³C | 1 | 152.7 | |
| 3 | 143.2 | ||
| 4 | 120.5 | ||
| 4a | 128.8 | ||
| 5 | 130.4 | ||
| 6 | 127.5 | ||
| 7 | 127.3 | ||
| 8 | 126.6 | ||
| 8a | 135.7 |
Note: Data for unsubstituted isoquinoline is provided for reference. Specific shifts for this compound would be influenced by the substituent effects of the bromine and chlorine atoms.
Two-Dimensional NMR Techniques (e.g., NOESY)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the through-space proximity of nuclei. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for establishing the spatial relationships between protons that are close in space but not necessarily bonded to each other.
In the context of this compound, a NOESY spectrum would be instrumental in confirming the positions of the substituents. For instance, a NOESY correlation between the proton at position 8 and the proton at position 1 (if present, though substituted in this case) or between the proton at position 3 and the proton at position 4 (substituted) would help to confirm the regiochemistry of the isoquinoline core. While specific NOESY data for this compound is not available, the principles of the technique remain applicable for its structural confirmation.
Mass Spectrometry (MS) for Purity and Identity Confirmation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₉H₄BrCl₂N), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The experimental HRMS value should closely match this theoretical value, providing strong evidence for the compound's identity.
Table 2: Predicted HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 275.8977 |
| [M+Na]⁺ | 297.8796 |
Note: These are predicted values for the [M+H]⁺ and [M+Na]⁺ adducts of 7-bromo-1,3-dichloroisoquinoline, a close isomer. The values for this compound would be identical.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying any impurities present. An LC-MS analysis of a sample of this compound would involve injecting the sample onto an LC column, where it is separated from any byproducts or starting materials. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each eluting component. The retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer together provide a highly specific fingerprint for the target compound. While specific LC-MS data for this compound is not readily found in the literature, a vendor of the compound does indicate the availability of such data. bldpharm.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of this compound would allow for its unequivocal structural confirmation. The resulting crystal structure would provide precise measurements of the C-Br and C-Cl bond lengths and the geometry of the isoquinoline ring system. This information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity. As of the latest literature search, a crystal structure for this compound has not been reported. However, the crystal structure of a related compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, has been determined, illustrating the type of detailed structural information that can be obtained for halogenated heterocyclic systems. researchgate.net
Other Advanced Spectroscopic Techniques relevant to Chemical Properties
In the broader context of substituted isoquinoline research, several other advanced spectroscopic techniques are pivotal for a comprehensive understanding of their chemical properties. These methods provide insights that complement data from more routine analyses.
Luminescence Spectroscopy: The fluorescence and phosphorescence properties of isoquinoline derivatives are of significant interest, particularly for applications in materials science and bio-imaging. sioc-journal.cnnih.gov Studies on various isoquinoline compounds have demonstrated that substitutions on the heterocyclic ring system can modulate the emission wavelength and quantum yield. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy of the frontier molecular orbitals, thereby influencing the luminescence characteristics. sioc-journal.cn While no specific luminescence data for this compound has been reported, a hypothetical study would involve measuring its emission and excitation spectra in various solvents to understand its photophysical behavior.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying compounds with unpaired electrons. While this compound is a closed-shell molecule in its ground state, EPR could be employed in research contexts where it is converted into a radical species, for example, through electrochemical processes or upon high-energy irradiation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule, offering insights into its electronic structure and reactivity as a radical.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For a compound like this compound, an X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking. This information is invaluable for understanding its solid-state packing and for rationalizing its physical properties. Research on other substituted isoquinolines has utilized X-ray crystallography to confirm their molecular structures and explore their supramolecular chemistry. nih.gov
Future Directions and Emerging Research Opportunities in Halogenated Isoquinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 7-Bromo-1,4-dichloroisoquinoline traditionally involves multi-step processes that can be resource-intensive. A major thrust in modern organic chemistry is the development of synthetic routes that are not only efficient but also environmentally benign.
Green chemistry principles are increasingly being integrated into the synthesis of N-heterocycles. rsc.orgmdpi.commdpi.com For halogenated isoquinolines, this involves moving away from harsh reaction conditions and hazardous reagents. Future methodologies will likely focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. rsc.orgrsc.orgnih.govacs.orgacs.org The application of microwave irradiation to the final steps of isoquinoline (B145761) ring formation or halogenation could offer a more efficient route to compounds like this compound. acs.orgacs.org
Reactions in Greener Solvents: Utilizing water or other environmentally friendly solvents is a key goal. rsc.orgnih.gov Developing copper-catalyzed cyclization reactions in water, for instance, presents a sustainable alternative to traditional organic solvents. rsc.orgnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher safety, scalability, and purity. This approach is ideal for optimizing the synthesis of halogenated isoquinolines.
Acceptorless Dehydrogenative Coupling (ADC): This strategy uses abundant and greener starting materials like alcohols to construct heterocyclic rings, producing only water and hydrogen as byproducts, representing a highly atom-economical approach. rsc.org
Catalysis is at the heart of modern synthetic chemistry, enabling reactions that were previously impossible. For a molecule like this compound, with its multiple reaction sites, catalysis is key to selective functionalization.
Palladium Catalysis: Palladium catalysts are exceptionally versatile for C-H functionalization and cross-coupling reactions. rsc.orgrsc.orgnih.govacs.orgnih.gov Methods for the direct arylation at specific positions, such as the C-4 position of the isoquinoline core, are being developed. rsc.orgrsc.org This could be applied to selectively replace one of the chlorine atoms in this compound.
Copper Catalysis: Copper catalysts, being more abundant and less expensive than palladium, are attractive for various transformations, including the synthesis of isoquinolines and their N-oxides. rsc.orgnih.govacs.orgnih.gov They are effective in tandem reactions that can build complex molecular scaffolds in a single pot. organic-chemistry.org
Gold and Rhodium Catalysis: Gold and rhodium catalysts have shown unique reactivity in cascade reactions to form fused isoquinoline systems and in C-H activation processes. acs.orgnih.govsouthwestern.edumdpi.comacs.orgrsc.orgrsc.orgacs.org Rhodium(III)-catalyzed C-H activation, for example, allows for the annulation of various fragments onto the isoquinoline core, offering pathways to novel derivatives. mdpi.comacs.orgrsc.org
Exploration of Diverse Reaction Pathways for Enhanced Derivatization
The three halogen atoms on this compound offer a playground for chemists to explore diverse derivatization reactions. The different reactivities of the bromo and chloro substituents, and their positions on the ring, allow for sequential and site-selective modifications. Future research will likely focus on leveraging this differential reactivity in:
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to introduce new carbon-carbon and carbon-nitrogen bonds. By carefully controlling reaction conditions, it is possible to selectively react at the more reactive C-Br bond, leaving the C-Cl bonds intact for subsequent transformations.
C-H Activation/Functionalization: Direct C-H activation offers a powerful, atom-economical way to introduce new substituents without pre-functionalization. nih.govnih.govacs.orgsioc-journal.cn Research into the regioselective C-H functionalization of the isoquinoline core can create derivatives that are otherwise difficult to access. rsc.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 1 and 4 positions are activated towards nucleophilic attack. This allows for their replacement with a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of new compounds with diverse properties.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is an indispensable tool for understanding reaction mechanisms and predicting molecular properties, thereby accelerating the design of new molecules and materials.
For halogenated isoquinolines, computational models can:
Predict Reactivity: Density Functional Theory (DFT) calculations can elucidate the mechanisms of catalytic cycles and predict the regioselectivity of derivatization reactions on the this compound scaffold.
Design for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel isoquinoline derivatives. japsonline.comjapsonline.comresearchgate.netresearchgate.netnih.gov By correlating structural features with activity, these models can guide the synthesis of compounds with optimized properties, for instance, as enzyme inhibitors. japsonline.comjapsonline.comresearchgate.net
Material Design: Computational screening can predict the electronic and photophysical properties of new isoquinoline-based materials, identifying promising candidates for applications in organic electronics before their synthesis.
| Statistical Parameter | Description | Model 1 Value | Model 2 Value | Model 3 Value |
| R² | Coefficient of determination | 0.6440 | 0.6905 | 0.7279 |
| Q²LOO | Leave-one-out cross-validation R² | 0.5756 | 0.6285 | 0.6736 |
| R²ext | External validation R² | 0.9179 | 0.9130 | Not specified |
| RMSEtr | Root Mean Square Error of training set | 0.3775 | 0.3544 | 0.3341 |
| RMSEcv | Root Mean Square Error of cross-validation | 0.4122 | 0.3883 | Not specified |
| Data derived from QSAR modeling studies on isoquinoline derivatives. japsonline.comresearchgate.net |
Integration of Isoquinoline Chemistry with Emerging Technologies
The unique structural and electronic properties of the isoquinoline scaffold make it a valuable component for advanced materials and technologies.
The planar structure and the presence of a nitrogen atom make isoquinolines excellent building blocks for supramolecular chemistry. They can participate in hydrogen bonding and π-π stacking interactions to form ordered, self-assembled structures.
Liquid Crystals: Isoquinoline derivatives have been successfully used to create liquid crystals. rsc.orgtandfonline.comoup.comoup.comnih.gov By attaching long alkyl chains, calamitic (rod-shaped) liquid crystals with smectic phases can be formed. rsc.orgoup.comoup.com The electron-deficient nature of the halogenated isoquinoline core is a desirable feature for developing new charge-transporting materials for organic electronics. oup.comoup.com
Crystal Engineering: The strategic placement of halogen atoms on the isoquinoline ring allows for the formation of specific intermolecular interactions (halogen bonds), which can be used to control the packing of molecules in a crystal lattice. This is a key principle in crystal engineering, used to design materials with desired properties.
Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring can act as a ligand to coordinate with metal ions. This opens the possibility of using functionalized isoquinolines like derivatives of this compound as organic linkers in the construction of MOFs with tailored pore sizes and functionalities. The counterions present can play a crucial role in directing the final supramolecular architecture. rsc.orgrsc.org
Nanotechnology Applications
The integration of halogenated isoquinolines, such as this compound, into nanotechnology and materials science represents a burgeoning area of research. While direct applications of this specific compound are still under investigation, the broader class of isoquinoline derivatives is showing considerable promise for creating advanced materials with tailored properties. amerigoscientific.com
Isoquinoline-based polymers and copolymers have been explored for their potential in developing conductive materials, sensors, and optical materials. amerigoscientific.com The ability to precisely modify the chemical structure of isoquinoline derivatives allows for the fine-tuning of their electrical, optical, and mechanical characteristics. amerigoscientific.com Furthermore, these compounds serve as critical ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with significant potential in gas storage, catalysis, and targeted drug delivery. amerigoscientific.com The coordination chemistry between metal ions and isoquinoline derivatives enables the construction of MOFs with specific pore sizes and functionalities, thereby enhancing their performance for various applications. amerigoscientific.com The presence of multiple halogen atoms on a compound like this compound could further influence the electronic properties and intermolecular interactions within such advanced materials.
Synergistic Approaches: Bridging Chemical Synthesis and Theoretical Studies
The advancement in understanding and utilizing halogenated heterocycles is increasingly dependent on the synergy between synthetic chemistry and theoretical or advanced analytical studies. This combination allows for deeper insights into reaction mechanisms and the rational design of molecules with desired properties.
A prime example of this synergy is the investigation of "halogen dance" reactions, a type of base-catalyzed isomerization that has long intrigued chemists. researchgate.net Modern research employs Density Functional Theory (DFT) computations to propose and analyze transition states, such as bromo-bridged and iodo-bridged intermediates, to understand the complex mechanistic pathways of these transformations. researchgate.net This theoretical approach complements experimental observations, providing a more comprehensive picture of these beautiful chemical transformations. researchgate.net
In another exemplary synergistic approach, researchers combined small-molecule library screening, medicinal chemistry, whole-genome sequencing of resistant mutants, and single-particle cryogenic electron microscopy (cryo-EM). nih.gov This multi-faceted strategy led to the discovery of isoquinoline sulfonamides as a new class of allosteric inhibitors of DNA gyrase, a crucial bacterial enzyme. nih.gov The cryo-EM structure revealed that the compound binds to a distinct allosteric pocket, a mode of action different from existing antibiotics. nih.gov This detailed structural insight, unattainable through synthesis alone, provides a powerful platform for developing next-generation antibiotics to combat resistant bacteria. nih.gov
These examples underscore a pivotal trend: the integration of computational chemistry and sophisticated analytical methods with traditional synthesis is no longer just beneficial but essential for tackling complex challenges and accelerating discovery in heterocyclic chemistry.
| Research Area | Synthetic Approach | Theoretical/Analytical Method | Outcome | Reference |
| Halogen Dance Reactions | Base-catalyzed isomerization of bromo- and iodobenzene (B50100) derivatives. | Density Functional Theory (DFT) computations. | Proposed new transition states and mechanistic pathways for isomerization and disproportionation. | researchgate.net |
| Antibacterial Drug Discovery | Screening of a small-molecule library and medicinal chemistry optimization. | Whole-genome sequencing and single-particle cryogenic electron microscopy (cryo-EM). | Identified isoquinoline sulfonamides as allosteric DNA gyrase inhibitors and determined their binding mode. | nih.gov |
| Reaction Kinetics | Pomeranz-Fritsch, Friedländer, and Combes syntheses of quinolines and isoquinolines. | Electrospray ionization mass spectrometry. | Demonstrated significant reaction rate acceleration in charged microdroplets, elucidating reaction mechanisms in confined environments. | nih.gov |
Challenges and Perspectives in Halogenated Heterocycle Research
Despite significant progress, research into halogenated heterocycles faces several challenges that also represent opportunities for future innovation. A major hurdle lies in fully elucidating complex reaction mechanisms, such as the precise control of endo/exo selectivity in halogen-induced cyclizations. mdpi.com While additives are known to influence these reactions through halogen bonding interactions, the exact control mechanisms often remain unclear. mdpi.com
Q & A
Basic: What are the key considerations for synthesizing 7-Bromo-1,4-dichloroisoquinoline in a laboratory setting?
Methodological Answer:
Synthesis of this compound requires precise control of halogenation steps. A typical approach involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline syntheses (e.g., PdCl₂(PPh₃)₂ with PCy₃ ligands in DMF/2 M K₂CO₃) . Key considerations include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of starting material to halogenating agents to minimize side reactions.
- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent decomposition.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from brominated byproducts .
- Purity validation : Use TLC (Rf ~0.65 in ethyl acetate/hexane) and ESI-MS for preliminary verification .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign substituent positions using chemical shift patterns. For example, aromatic protons in halogenated isoquinolines typically resonate at δ 7.2–8.5 ppm, with deshielding effects from electron-withdrawing groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M – OCH₃]+ at m/z 364.1275 for Br⁷⁹ isotopologues) with <5 ppm error thresholds .
- IR spectroscopy : Identify C-Br and C-Cl stretches in the 550–650 cm⁻¹ range .
- X-ray crystallography : Resolve ambiguities in regiochemistry when NMR data are inconclusive .
Advanced: How can researchers optimize reaction conditions to improve yield in halogenation steps of isoquinoline derivatives?
Methodological Answer:
Optimization requires systematic variable testing:
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and ligand systems (e.g., PCy₃ vs. PPh₃) to enhance coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve halogen exchange rates but may increase side reactions. Test mixed solvents (e.g., DMF/toluene) to balance reactivity and selectivity .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps (e.g., bromide displacement).
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and stoichiometry .
Advanced: What strategies are recommended for resolving contradictory NMR data when assigning substituent positions in halogenated isoquinolines?
Methodological Answer:
Contradictions often arise from spin-system complexity or isotopic splitting. Mitigation strategies include:
- DEPT-135 and HSQC : Differentiate CH₂/CH₃ groups and correlate ¹H-¹³C signals to resolve overlapping peaks .
- Isotopic labeling : Synthesize ⁸¹Br-enriched analogs to distinguish bromine-induced splitting patterns .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for positional validation .
- Heteronuclear NOE : Use ¹H-¹⁵N HMBC to confirm nitrogen adjacency in the isoquinoline core .
Advanced: How should researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Focus on mechanistic and kinetic studies:
- Substrate scope : Test coupling partners (e.g., boronic acids, alkynes) under Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig conditions .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
- In-situ monitoring : Employ Raman spectroscopy or ReactIR to detect intermediates (e.g., Pd-π complexes).
- Competition experiments : Co-react this compound with monohalogenated analogs to quantify halogen selectivity (Cl vs. Br) .
Basic: What purification techniques are most suitable for this compound post-synthesis?
Methodological Answer:
- Liquid-liquid extraction : Use dichloromethane/water partitions to remove polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences at varying temperatures .
- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolates (>98%) .
Advanced: How can computational chemistry aid in predicting the regioselectivity of this compound derivatives?
Methodological Answer:
- DFT calculations : Compute Fukui indices or electrostatic potential maps to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .
- Transition state analysis : Identify energy barriers for competing pathways (e.g., C-Br vs. C-Cl activation) using QM/MM methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
